molecular formula C9H13ClN2O2S B13337783 1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride

1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride

Cat. No.: B13337783
M. Wt: 248.73 g/mol
InChI Key: NBGBBGLPIIFABG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclohexyl group attached to the pyrazole ring, along with a sulfonyl chloride functional group, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride typically involves the sulfonation of pyrazoles using chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure high yields and purity of the product. For instance, the pyrazole derivative is treated with chlorosulfonic acid at low temperatures, usually between -20°C to 0°C, in a suitable solvent like chloroform. The reaction is highly exothermic, and careful temperature control is essential to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The starting materials are often prepared in bulk, and the reaction conditions are optimized to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The pyrazole ring can also participate in π-π interactions and hydrogen bonding, contributing to its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride
  • 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
  • 1-(Trifluoromethyl)-1H-pyrazole-3-sulfonyl chloride

Uniqueness

1-Cyclohexyl-1H-pyrazole-3-sulfonyl chloride is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other pyrazole sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

Properties

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

1-cyclohexylpyrazole-3-sulfonyl chloride

InChI

InChI=1S/C9H13ClN2O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

NBGBBGLPIIFABG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=CC(=N2)S(=O)(=O)Cl

Origin of Product

United States

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